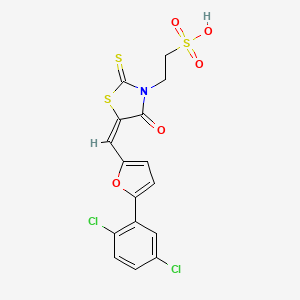
4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative, which is a common motif in pharmaceutical chemistry. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs . The tert-butyl group and the methoxyacetyl group could potentially affect the compound’s lipophilicity and thus its pharmacokinetics .
Molecular Structure Analysis
The compound contains a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring . This could potentially have implications for the compound’s binding to biological targets .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonyl chloride and amine . The tert-butyl group is relatively inert, but the methoxyacetyl group could potentially undergo reactions involving the carbonyl or the ether group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The sulfonamide group is polar and capable of forming hydrogen bonds, which could affect its solubility and binding to biological targets . The tert-butyl group is nonpolar and could increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Comparative Biological Activity Studies
A study on pyridazine-sulfonamide aminophenol type compounds, specifically focusing on a non-radical versus stable radical comparison, elucidates the structural characterization and biological activity potential of sulfonamide derivatives. This research underscores the significance of structural modifications in enhancing biological activities, which can be crucial in drug design and development processes (Chatterjee et al., 2022).
Antimicrobial and Antitumor Applications
The synthesis and evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives highlight their potential as antimicrobial agents. This indicates the role of sulfonamide compounds in addressing microbial resistance and developing new antimicrobial strategies (Biointerface Research in Applied Chemistry, 2019). Additionally, tetrahydroquinoline derivatives bearing the sulfonamide moiety have been explored for their antitumor properties, suggesting their utility in cancer research and therapy development (Alqasoumi et al., 2010).
Chemical Nucleases and Catalysis
Copper(II) complexes with sulfonamides derived from 2-picolylamine have been investigated for their use as chemical nucleases, demonstrating the potential of sulfonamide compounds in biochemical applications such as DNA cleavage and as catalysts in oxidation reactions (Macías et al., 2006).
PI3K Inhibitors for Idiopathic Pulmonary Fibrosis Treatment
The use of phosphatidylinositol 3-kinase inhibitors, closely related to the compound of interest, for the treatment of idiopathic pulmonary fibrosis and cough has been claimed, showcasing the therapeutic applications of sulfonamide derivatives in respiratory diseases (Norman, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-22(2,3)17-8-11-19(12-9-17)29(26,27)23-18-10-7-16-6-5-13-24(20(16)14-18)21(25)15-28-4/h7-12,14,23H,5-6,13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDQSXFCLQDIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
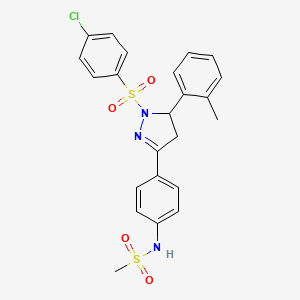
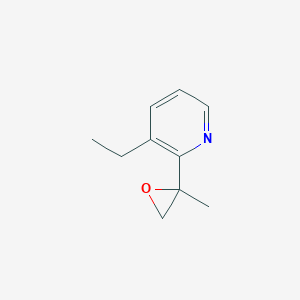
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2746063.png)
![2-cyclopentyl-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2746066.png)
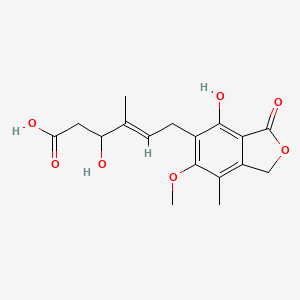

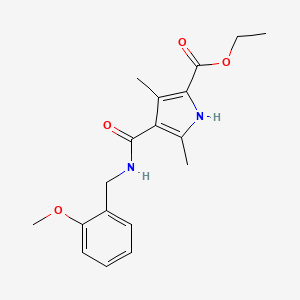

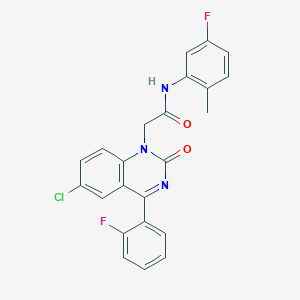
![1-[(4-methoxyphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole](/img/structure/B2746077.png)
![[4-(2-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl]acetic acid, methyl ester](/img/structure/B2746078.png)
![[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid](/img/structure/B2746079.png)
